molecular formula C20H38O2 B052742 cis-14-Eicosenoic acid CAS No. 17735-95-4

cis-14-Eicosenoic acid

Cat. No. B052742
CAS RN: 17735-95-4
M. Wt: 310.5 g/mol
InChI Key: RMUJWENALAQPCS-SREVYHEPSA-N
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Description

Synthesis Analysis

The synthesis of eicosanoids, including cis-14-eicosenoic acid analogs, involves complex biochemical pathways that can be mimicked in laboratory settings for study and application purposes. For instance, methods for preparing monounsaturated fatty acids with a uniform distribution of positional isomers, like cis-14-eicosenoic acid, involve partial catalytic hydrogenation and argentation chromatography techniques to achieve the desired specificity and purity of the compound (Richter, Mukherjee, & Weber, 1978).

Molecular Structure Analysis

The molecular structure of cis-14-eicosenoic acid is characterized by a chain of 20 carbon atoms with a single double bond at the 14th carbon from the methyl end in the cis configuration. This structure influences its physical and chemical properties, such as melting point, solubility, and reactivity with other molecules. Advanced analytical techniques, including gas chromatography on an ionic liquid stationary phase, have been utilized to separate and identify cis-eicosenoic acid positional isomers, demonstrating the compound's unique structural attributes (Ando & Sasaki, 2011).

Scientific Research Applications

  • Preparation for Biochemical Studies : Methods for preparing trans- and cis-monounsaturated fatty acids, including cis-14-Eicosenoic acid, with uniform distribution of positional isomers have been developed. These acids serve as mixed substrates in biochemical studies, particularly for research involving fatty acid metabolism and function (Richter, Mukherjee, & Weber, 1978).

  • Biosynthesis in Plant Seeds : Research has shown that seeds of certain plants, like Limnanthes alba, synthesize cis-14-Eicosenoic acid as a major fatty acid component in their storage triacylglycerols. This process involves chain elongation and Δ5 desaturation of fatty acids (Pollard & Stumpf, 1980).

  • Microbial Conversion : Studies have demonstrated the microbial conversion of lesquerolic acid to 14-oxo-cis-11-eicosenoic acid by Sphingobacterium multivorum. This process highlights the potential for microbial biotransformation of fatty acids for industrial applications (Kuo et al., 2007).

  • Conversion in Human Blood Vessels : Research involving human umbilical arteries has found that they convert cis-Eicosenoic acids to prostaglandin I3, which has implications for understanding vascular function and thrombo-embolic disorders (Dyerberg, Jørgensen, & Arnfred, 1981).

  • Role in Breast Cancer Cell Resistance : A study on 14, 15-EET (a related eicosanoid) found that it induces breast cancer cell epithelial-mesenchymal transition (EMT) and drug resistance. This highlights the potential role of similar eicosanoids, like cis-14-Eicosenoic acid, in cancer biology (Luo et al., 2018).

  • Natural Sources and Conversion Methods : Studies have detailed the natural sources of cis-n-eicos-11-enoic acid (similar to cis-14-Eicosenoic acid), methods for isolating and converting it to the trans-form, and its derivatives. This research is fundamental in understanding the chemical properties and potential applications of these fatty acids (Hopkins, Chisholm, & Harris, 1949).

Future Directions

Future research on “cis-14-Eicosenoic acid” could focus on further elucidating its synthesis process, chemical reactions, mechanism of action, and potential applications. For instance, one study suggests that “cis-14-Eicosenoic acid” and other unsaturated fatty acids may have anti-inflammatory effects , which could have implications for the treatment of inflammatory diseases.

properties

IUPAC Name

(Z)-icos-14-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7H,2-5,8-19H2,1H3,(H,21,22)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUJWENALAQPCS-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313056
Record name (14Z)-14-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-14-Eicosenoic acid

CAS RN

17735-95-4
Record name (14Z)-14-Eicosenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17735-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (14Z)-14-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

14-eicosenoic acid; 2-undecenoic acid;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JY Sun, XK Wang, MA Smith - Journal of the American Oil …, 2018 - Wiley Online Library
… and cis-14-eicosenoic acid, uncommon n-6 fatty acids not previously reported from Acer. … -12-octadecenoic acid (18:1 Δ12 ) and cis-14-eicosenoic acid (20:1 Δ14 ). For both fatty acids, …
Number of citations: 8 aocs.onlinelibrary.wiley.com
G Wang, S Li, H Lin, EE Brumbaugh… - Journal of Biological …, 1999 - ASBMB
… -PC with cis-14-eicosenoic acid followed by base-exchange reaction in the presence of excessive ethanolamine. Furthermore, the monoenoic ω6 fatty acid (cis-14-eicosenoic acid) was …
Number of citations: 24 www.jbc.org
R Sanford - 2022 - atrium.lib.uoguelph.ca
In North America, 64.4% of known gastropod species are endangered, vulnerable, or at risk with an additional 10% presumed extinct. There is a need to better understand the stressors …
Number of citations: 2 atrium.lib.uoguelph.ca

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